molecular formula C11H15N5O2 B2976114 1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea CAS No. 1788543-19-0

1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea

Cat. No.: B2976114
CAS No.: 1788543-19-0
M. Wt: 249.274
InChI Key: UWAXKPBXXFOHQI-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is a synthetic organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea typically involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidine with 1-(2-methoxyethyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea derivatives with different functional groups replacing the methoxyethyl group.

Scientific Research Applications

1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone
  • 1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)amine

Uniqueness

1-(2-Methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea is unique due to its specific urea functional group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2-methoxyethyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-8-5-10-13-6-9(7-16(10)15-8)14-11(17)12-3-4-18-2/h5-7H,3-4H2,1-2H3,(H2,12,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAXKPBXXFOHQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)NC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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